(3R,6S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Description
(3R,6S)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid substituent at position 2. The stereochemistry at positions 3 (R-configuration) and 6 (S-configuration) distinguishes it from structurally related compounds. This compound is likely a synthetic intermediate in medicinal chemistry, particularly for chiral molecules requiring precise stereochemical control.
Properties
IUPAC Name |
(3R,6S)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Boc-Protected Piperidine Carboxylic Acids
(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Key Features: A phenyl group at position 4 and Boc protection at N1. The (3S,4R) stereochemistry contrasts with the target compound’s (3R,6S) configuration.
(2S,3R)-1-Boc-2-Methylpiperidine-3-Carboxylic Acid
Non-Boc Piperidine Carboxylic Acids
The melting point (185–186.5°C) suggests higher crystallinity compared to Boc-protected analogs, likely due to intermolecular π-π stacking .
(2R,6R)-6-Methyl-1-(3-Sulfanylpropanoyl)Piperidine-2-Carboxylic Acid Molecular Formula: C₁₀H₁₇NO₃S Molecular Weight: 239.31 g/mol Key Features: A sulfanylpropanoyl group at N1 introduces thiol reactivity, enabling disulfide bond formation. The (2R,6R) stereochemistry contrasts with the target compound’s (3R,6S) configuration, affecting conformational flexibility .
Structural and Physicochemical Properties
Preparation Methods
Standard Boc Protection Protocol
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, in the synthesis of related Boc-protected piperidines, researchers have achieved >95% yield by reacting piperidine derivatives with Boc anhydride in dichloromethane at 0–25°C for 12–24 hours.
Key Considerations:
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Solvent Selection : Dichloromethane and tetrahydrofuran are preferred for their compatibility with Boc anhydride.
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Temperature Control : Reactions performed at 0°C minimize racemization in chiral intermediates.
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Workup : Aqueous extraction followed by silica gel chromatography ensures high purity (>98%).
Stereoselective Methylation at the 6-Position
Introducing the methyl group at the 6-position with (S)-configuration demands stereocontrolled strategies. Two dominant approaches are observed in the literature.
Chiral Auxiliary-Mediated Methylation
This method employs a chiral auxiliary to direct methylation stereochemistry. For instance, a (3R)-configured piperidine intermediate is treated with methyl iodide in the presence of a chiral ligand (e.g., (R)-BINOL), achieving 85–90% enantiomeric excess (ee). The auxiliary is later removed via hydrolysis under acidic conditions.
Asymmetric Hydrogenation
Asymmetric hydrogenation of a pre-existing double bond in the piperidine ring using chiral catalysts (e.g., Ru-BINAP complexes) has been reported for analogous compounds. Yields of 92% with 94% ee are attainable under 50 psi H₂ pressure in methanol at 25°C.
Comparative Analysis:
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chiral Auxiliary | 78 | 85–90 | Moderate |
| Asymmetric Hydrogenation | 92 | 94 | High |
Carboxylic Acid Functionalization
The 3-carboxylic acid group is often introduced via oxidation or hydrolysis.
Oxidation of Hydroxymethyl Precursors
A hydroxymethyl group at the 3-position is oxidized using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO. For example, (3R)-6-methylpiperidin-3-ylmethanol is oxidized to the carboxylic acid in 88% yield.
Nitrile Hydrolysis
Nitriles at the 3-position are hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions. This method is less common due to byproduct formation but offers 75–80% yields in optimized protocols.
Integrated Synthesis Pathways
Pathway A: Sequential Protection-Methylation-Oxidation
Pathway B: Convergent Approach
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Stereoselective Methylation : Asymmetric hydrogenation of a Δ⁵-piperidineene precursor (94% ee).
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Boc Protection : Post-methylation Boc introduction (89% yield).
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Carboxyl Group Retention : Direct use of a pre-functionalized carboxylic acid.
Challenges and Optimization
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Stereochemical Drift : Prolonged reaction times during methylation reduce ee by 5–10%. Mitigated via low-temperature protocols.
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Boc Deprotection Risks : Acidic conditions for Boc removal may protonate the carboxylic acid. Neutral deprotection with TMSOTf is recommended.
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Purification : Reverse-phase HPLC is essential for isolating the (3R,6S) diastereomer from mixtures .
Q & A
Q. What are the critical parameters for optimizing the synthesis of (3R,6S)-6-methyl-1-[(tert-butoxycarbonyl)]piperidine-3-carboxylic acid to ensure high stereochemical purity?
- Methodological Answer : Key parameters include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc (tert-butoxycarbonyl) protection steps, while higher temperatures (60–80°C) may accelerate coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity in carbodiimide-mediated couplings, while ethers (THF) improve stereoselectivity in cyclization steps .
- Catalyst choice : Enzymatic methods using Fe(II)/α-ketoglutarate-dependent dioxygenases can achieve regio- and stereoselective hydroxylation, as demonstrated in analogous piperidine derivatives .
- Reagent purity : Impurities in coupling agents (e.g., DCC) can lead to undesired byproducts; pre-activation of carboxylic acids with HOBt reduces racemization .
Q. Which analytical techniques are most reliable for confirming the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Effective for resolving enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H), with mobile phases optimized for piperidine derivatives (e.g., hexane:isopropanol 90:10) .
- NMR spectroscopy : - and -NMR can confirm regiochemistry via coupling constants (e.g., axial vs. equatorial protons in the piperidine ring) .
- X-ray crystallography : Resolves absolute configuration, particularly for crystalline intermediates .
- Mass spectrometry (HRMS) : Validates molecular formula and detects impurities ≥0.1% .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict and validate stereochemical outcomes in the synthesis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cyclization steps (e.g., chair vs. boat conformations in piperidine ring formation) .
- Molecular docking : Screens potential enzyme-substrate interactions for biocatalytic routes (e.g., hydroxylation via Fe(II)/α-ketoglutarate enzymes) .
- MD simulations : Evaluates solvent effects on reaction pathways, such as DMF stabilizing carbocation intermediates in SN1 mechanisms .
- Validation : Cross-reference computational predictions with experimental data (e.g., HPLC retention times, NMR coupling constants) .
Q. What strategies address contradictory reports on reaction yields for the same synthetic route?
- Methodological Answer :
- Replicate conditions : Ensure identical reagent grades (e.g., anhydrous solvents), equipment calibration (e.g., temperature probes), and inert atmospheres .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., de-Boc products from acidic conditions) that may skew yield calculations .
- Scale-dependent effects : Microscale reactions (<10 mg) may suffer from adsorption losses; optimize for ≥100 mg batches .
- Statistical DoE (Design of Experiments) : Quantify interactions between variables (e.g., temperature × solvent polarity) using fractional factorial designs .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Protection-deprotection : Boc groups stabilize the piperidine nitrogen against nucleophilic attack during ester hydrolysis or amide couplings .
- Acid sensitivity : Boc removal with TFA (trifluoroacetic acid) must be carefully timed to avoid decomposition of acid-labile substituents (e.g., β-keto esters) .
- Steric effects : The bulky Boc group can hinder reactions at adjacent positions, necessitating orthogonal protecting groups (e.g., Fmoc) for multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
